molecular formula C16H15N3O2 B11316671 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide

Cat. No.: B11316671
M. Wt: 281.31 g/mol
InChI Key: DZZHZLWNFXNQEE-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE is a heterocyclic compound that combines furan, pyrazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: The furan-2-ylmethyl group can be synthesized through the reaction of furan with formaldehyde in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone.

    Coupling of Intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyrazole ring under basic conditions to form the desired compound.

    Final Coupling with 4-Methylbenzamide: The final step involves coupling the pyrazole-furan intermediate with 4-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of biological processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole moieties can interact with the active sites of enzymes, inhibiting their activity. The benzamide group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan moiety and is investigated for its anticancer properties.

    N-(Furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Similar to the target compound but with a different substitution pattern on the pyrazole ring.

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-METHYLBENZAMIDE is unique due to the combination of furan, pyrazole, and benzamide moieties, which can provide a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C16H15N3O2/c1-12-4-6-13(7-5-12)16(20)18-15-8-9-17-19(15)11-14-3-2-10-21-14/h2-10H,11H2,1H3,(H,18,20)

InChI Key

DZZHZLWNFXNQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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